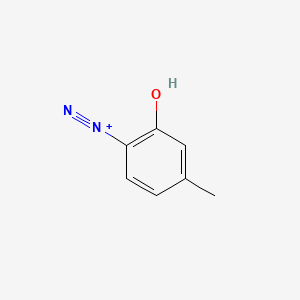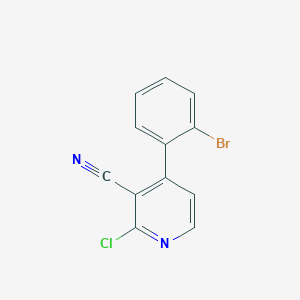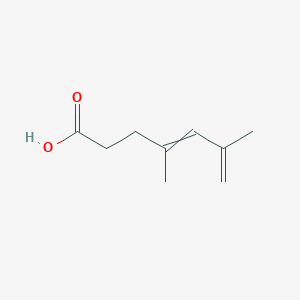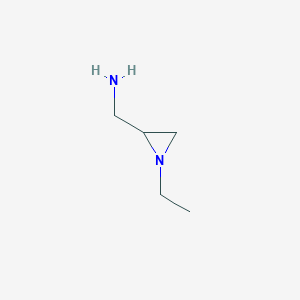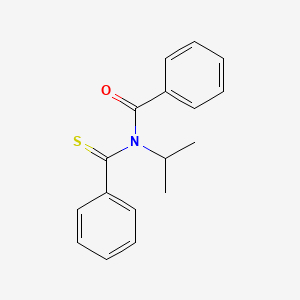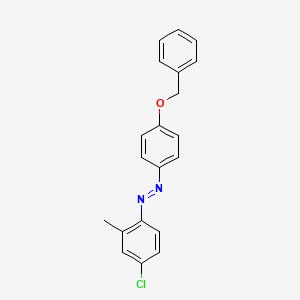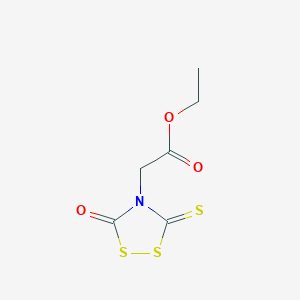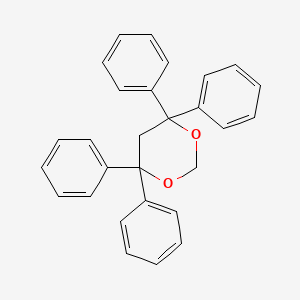
4,4,6,6-Tetraphenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6,6-Tetraphenyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes two oxygen atoms in a six-membered ring and four phenyl groups attached to the carbon atoms at positions 4 and 6
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetraphenyl-1,3-dioxane typically involves the acetalization of benzophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Benzophenone and ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4,4,6,6-Tetraphenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Formation of dioxane derivatives with additional functional groups.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4,4,6,6-Tetraphenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4,4,6,6-Tetraphenyl-1,3-dioxane involves its interaction with molecular targets through its phenyl groups and dioxane ring. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical entities. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Oxidation-Reduction Reactions: The dioxane ring can participate in redox reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylmethane: A structurally similar compound with different reactivity.
1,3-Dioxane Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 4,4,6,6-Tetraphenyl-1,3-dioxane is unique due to its specific arrangement of phenyl groups and the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
87156-60-3 |
|---|---|
分子式 |
C28H24O2 |
分子量 |
392.5 g/mol |
IUPAC名 |
4,4,6,6-tetraphenyl-1,3-dioxane |
InChI |
InChI=1S/C28H24O2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(30-22-29-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChIキー |
GKZJQNPALGTXPY-UHFFFAOYSA-N |
正規SMILES |
C1C(OCOC1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Propane-1,3-diylbis(oxy)]bis[3-(benzyloxy)benzene]](/img/structure/B14395755.png)
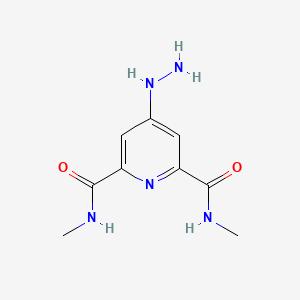
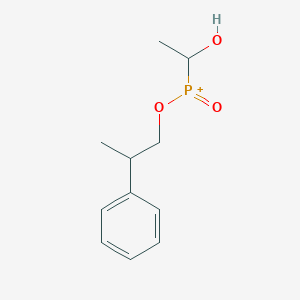
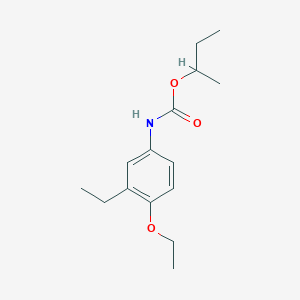
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)
